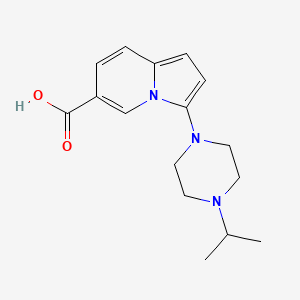![molecular formula C12H20N2O B8110423 2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8110423.png)
2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylmethyl)-2,7-diazaspiro[45]decan-1-one is a chemical compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-1-one can be achieved through various synthetic routes. One notable method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method allows for the formation of spirocyclic compounds with high yields and excellent selectivity . The reaction typically involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, which undergo a cascade of Prins/pinacol rearrangement to form the desired spirocyclic product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-1-one has shown potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Medicine: The compound has been investigated for its potential as a kinase inhibitor, particularly in the inhibition of receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death
Industry: Its unique properties make it a candidate for the development of new materials and pharmaceuticals.
作用機序
The mechanism by which 2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-1-one exerts its effects involves the inhibition of kinase activity, particularly RIPK1 . This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in various inflammatory diseases. The compound interacts with the kinase domain of RIPK1, preventing its activation and subsequent signaling events that lead to cell death.
類似化合物との比較
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound has similar structural features and has been studied as a potent RIPK1 inhibitor.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential kinase inhibitory activity.
Uniqueness
2-(Cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of a cyclopropylmethyl group. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.
特性
IUPAC Name |
2-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-11-12(4-1-6-13-9-12)5-7-14(11)8-10-2-3-10/h10,13H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYFEIZDTVBOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)CC3CC3)CNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8110345.png)
![rel-(3aR,7aR)-5-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B8110346.png)
![3-(1-Methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B8110360.png)

![((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyrrolidin-1-yl)methanone](/img/structure/B8110374.png)

![4-((Cyclopropylmethoxy)methyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8110404.png)
![2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B8110406.png)
![1-(2-Methoxyethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8110421.png)
![N-(4-Methoxyphenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[4,5-D]Azepine-2-Carboxamide](/img/structure/B8110426.png)

![Morpholino(1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanone](/img/structure/B8110435.png)
![1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8110436.png)
![(3-Phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B8110444.png)
